molecular formula C9H11Cl2NO2 B14032697 (R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride

Cat. No.: B14032697
M. Wt: 236.09 g/mol
InChI Key: QICRLFSGCXKCIF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chlorination of toluene to produce 2-chloro-4-methyltoluene.

    Amination: The chlorinated toluene undergoes amination to introduce the amino group.

    Carboxylation: The resulting compound is then carboxylated to form the desired acetic acid derivative.

    Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride: Lacks the methyl group on the aromatic ring.

    2-Amino-2-(4-methylphenyl)acetic acid hydrochloride: Lacks the chlorine atom on the aromatic ring.

Uniqueness

(2R)-2-Amino-2-(2-chloro-4-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and methyl groups on the aromatic ring. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-4-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-5-2-3-6(7(10)4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1

InChI Key

QICRLFSGCXKCIF-DDWIOCJRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C(=O)O)N)Cl.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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